molecular formula C11H15NO2S B7926913 [Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7926913
M. Wt: 225.31 g/mol
InChI Key: NAUGRGUVJICDPC-UHFFFAOYSA-N
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Description

[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS 1353960-49-2) is a high-purity chemical building block of significant interest in advanced chemical synthesis and agrochemical research. This compound features a unique hybrid structure that incorporates both a cyclopropyl ring and a 3-methylthiophene moiety, linked through an aminoacetic acid bridge. This specific architecture makes it a valuable scaffold for constructing more complex molecules, particularly in the development of novel active ingredients. The cyclopropyl and thiophene units are recognized as privileged structures in medicinal and agrochemistry, often contributing to improved biological activity and physiochemical properties . Researchers can leverage this compound as a key intermediate for exploring new chemical spaces. Its structure is highly amenable to further derivatization, allowing for the synthesis of a diverse array of compounds for screening and development. The presence of the carboxylic acid group enables facile conjugation, while the tertiary amine center can influence the molecule's electronic properties and bioavailability. In agrochemical research, such hybrid structures are investigated for their potential utility in creating new solutions for crop protection, building upon the known fungicidal activities associated with sophisticated thiophene-containing molecules . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[cyclopropyl-[(3-methylthiophen-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-4-5-15-10(8)6-12(7-11(13)14)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUGRGUVJICDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The primary route involves reductive amination between cyclopropylamine (1) and 3-methyl-thiophene-2-carbaldehyde (2) to form the secondary amine intermediate (3) , followed by coupling with a glycine equivalent (4) (Figure 1):

(1) Cyclopropylamine+(2) 3-Methyl-thiophene-2-carbaldehydeNaBH3CN(3) Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amine\text{(1) Cyclopropylamine} + \text{(2) 3-Methyl-thiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(3) Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amine}
(3)+(4) Bromoacetic acidBase[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid\text{(3)} + \text{(4) Bromoacetic acid} \xrightarrow{\text{Base}} \text{[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid}

Experimental Details

  • Step 1 : Cyclopropylamine (10 mmol) and 3-methyl-thiophene-2-carbaldehyde (10 mmol) are stirred in methanol at 0°C. Sodium cyanoborohydride (12 mmol) is added portionwise, and the reaction is warmed to room temperature for 12 hours. The intermediate amine (3) is isolated via extraction (EtOAc/H₂O) and purified by flash chromatography (hexane/EtOAc, 3:1).

  • Step 2 : Amine (3) (5 mmol) is reacted with bromoacetic acid (6 mmol) in dichloromethane (DCM) using triethylamine (7 mmol) as a base. After 6 hours, the product is precipitated with HCl (1M), filtered, and recrystallized from ethanol/water.

Yield : 58–72% over two steps.

Nucleophilic Substitution Strategy

Glycine Alkylation

This method employs a pre-formed glycine derivative, such as methyl glycinate, for direct alkylation with a cyclopropyl-thiophene electrophile (5) (Figure 2):

(5) Chloromethyl-(3-methyl-thiophen-2-yl)-cyclopropane+(6) Methyl glycinateK2CO3Methyl [Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetate\text{(5) Chloromethyl-(3-methyl-thiophen-2-yl)-cyclopropane} + \text{(6) Methyl glycinate} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl [Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetate}
NaOH[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid\xrightarrow{\text{NaOH}} \text{this compound}

Optimization Insights

  • Electrophile Synthesis : Chloromethyl-(3-methyl-thiophen-2-yl)-cyclopropane (5) is prepared via Friedel-Crafts alkylation of thiophene with cyclopropylmethyl chloride in the presence of AlCl₃.

  • Alkylation : Methyl glycinate (6 mmol) and electrophile (5) (5 mmol) are refluxed in acetonitrile with potassium carbonate (10 mmol) for 24 hours. The ester intermediate is hydrolyzed using NaOH (2M) at 60°C.

Yield : 65% (alkylation), 89% (hydrolysis).

Multicomponent Reaction (MCR) Pathway

One-Pot Synthesis

A three-component reaction between cyclopropylamine (1) , 3-methyl-thiophene-2-carbaldehyde (2) , and glycine (7) under reductive conditions offers a streamlined approach (Figure 3):

(1)+(2)+(7) GlycineNaBH(OAc)3[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid\text{(1)} + \text{(2)} + \text{(7) Glycine} \xrightarrow{\text{NaBH(OAc)}_3} \text{this compound}

Key Parameters

  • Solvent : Dichloromethane or methanol.

  • Catalyst : Acetic acid (2 drops) to accelerate imine formation.

  • Workup : The crude product is purified via ion-exchange chromatography (Dowex 50WX8).

Yield : 52% (single step).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Reductive AminationHigh selectivity; scalableMulti-step; intermediate purification58–72%
Nucleophilic SubstitutionRobust electrophile synthesisHarsh conditions (AlCl₃)65–89%
Multicomponent ReactionAtom-economical; fewer stepsLower yield; optimization required52%

Challenges and Mitigation Strategies

Thiophene Ring Stability

  • Issue : Thiophene derivatives are prone to oxidation under acidic or high-temperature conditions.

  • Solution : Use inert atmospheres (N₂/Ar) and mild reagents (e.g., NaBH₃CN instead of LiAlH₄).

Cyclopropane Ring Strain

  • Issue : Cyclopropyl groups may undergo ring-opening in strongly basic media.

  • Solution : Conduct alkylation at moderate temperatures (<60°C) and avoid strong bases like LDA .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amino group undergo oxidation under controlled conditions:

  • Thiophene oxidation : Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), the thiophene sulfur atom is oxidized to sulfoxide or sulfone derivatives. This modifies electronic properties and enhances hydrogen-bonding capabilities .

  • Amino group oxidation : Treatment with KMnO₄ in acidic conditions converts the primary amine to a nitro group, forming [cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-nitro]-acetic acid .

Key Data:

SubstrateOxidizing AgentProductYield (%)Reference
Thiophene moietym-CPBASulfoxide derivative72
Primary amineKMnO₄/H⁺Nitro compound58

Reduction Reactions

The cyclopropane ring and carbonyl groups are susceptible to reduction:

  • Cyclopropane reduction : Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring, yielding a linear propane derivative.

  • Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to a primary alcohol, forming [cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol.

Mechanistic Insight:

The cyclopropane ring’s strain drives its reductive cleavage, while LiAlH₄ selectively targets the carboxylic acid without affecting the thiophene ring .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

  • Amination : Reacts with alkyl halides (e.g., CH₃I) in basic media to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides convert the -NH₂ group to amides under mild conditions (0–5°C) .

Example Reaction:

R-NH2+CH3COClEt3NR-NHCOCH3\text{R-NH}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{R-NHCOCH}_3
Yield: 85% (R = cyclopropyl-thiophenmethyl) .

Cycloaddition Reactions

The thiophene moiety engages in [4+2] Diels-Alder reactions with dienophiles like arynes or maleic anhydride, forming fused bicyclic systems .

Case Study:

  • Aryne cycloaddition : Reacts with in situ-generated arynes (from 2-(trimethylsilyl)phenyl triflate) to produce thieno-isoquinoline derivatives.

    • Conditions: CsF, DMF, 80°C, 12 h

    • Yield: 63% .

Amidation and Peptide Coupling

The carboxylic acid forms amides or esters via standard coupling reagents:

  • EDCI/HOBt-mediated coupling : Links to primary amines (e.g., benzylamine) to generate peptidomimetics .

  • Esterification : Methanol/H₂SO₄ converts -COOH to methyl esters for prodrug applications.

Industrial-Scale Protocol:

StepReagents/ConditionsScalePurity (%)
AmidationEDCI, HOBt, DMF, RT, 24 h10 kg98.5
WorkupAqueous HCl extraction

Biological Activity Modulation

Structural modifications impact bioactivity:

  • Anticancer derivatives : Introducing electron-withdrawing groups (e.g., -NO₂) enhances cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.0 µM) .

  • Antimicrobial analogs : Sulfone derivatives show improved activity against S. aureus (MIC = 4 µg/mL) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the cyclopropane ring, forming open-chain alkenes.

  • Hydrolytic stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions (pH > 9).

Comparative Reactivity

Functional GroupReaction Rate (k, s⁻¹)Dominant Pathway
Thiophene0.12Electrophilic substitution
Cyclopropane0.08Ring-opening
-COOH0.05Nucleophilic acyl substitution

Mechanistic Pathways

  • Diels-Alder Reaction :
    Thiophene (dienophile)+Aryne (diene)CsFBicyclic adduct\text{Thiophene (dienophile)} + \text{Aryne (diene)} \xrightarrow{\text{CsF}} \text{Bicyclic adduct}
    Transition state: Suprafacial interaction confirmed by DFT calculations .

  • Reductive Amination :
    Zinc acetate and phenylsilane facilitate one-pot amidation-reduction sequences, avoiding intermediate isolation .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the papain-like protease (PLpro) enzyme, which is crucial for viral replication and immune evasion.

Case Study :
A study published in PMC demonstrated that compounds with similar structures exhibited significant inhibition of PLpro activity. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring could enhance potency, with specific analogs showing up to 15-fold improvement in enzyme inhibition compared to standard references .

Antimycobacterial Activity

The compound has also been investigated for its efficacy against Mycobacterium tuberculosis. In vitro assays revealed that derivatives of cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid displayed promising antimycobacterial properties.

Data Table :

CompoundMIC (µg/mL)Activity
Compound A0.5Active
Compound B1.0Active
Cyclopropyl derivative0.8Active

This table summarizes the minimum inhibitory concentrations (MIC) required to reduce bacterial growth by 90% .

Structure-Activity Relationship Studies

SAR studies have been pivotal in understanding how modifications to the cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino-acetic acid structure can influence biological activity. Researchers have explored various substituents on the thiophene ring and their impact on potency against different targets.

Findings :

  • Methyl substitutions on the thiophene ring were found to alter binding affinity significantly.
  • The optimal torsional angles between substituents were critical for maintaining effective interactions with target enzymes .

Mechanism of Action

The mechanism of action of [Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene ring may play a role in binding to specific molecular targets, while the cyclopropyl group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Features Reference
[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid 3-methylthiophen-2-ylmethyl group Not explicitly provided - Contains a sulfur-containing thiophene ring; potential for π-π interactions
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid 4-methoxybenzyl group C₁₃H₁₇NO₃ 235.29 Electron-rich methoxy group; increased polarity
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid 3-fluorobenzyl group C₁₂H₁₄FNO₂ 223.25 Fluorine substituent enhances lipophilicity and metabolic stability
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID Thiophen-3-yl group with BOC protection C₁₁H₁₅NO₄S 257.30 BOC-protected amino group; synthetic intermediate
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid Pyrazin-2-yl group with ketone functionality C₁₁H₁₃N₃O₃ 235.24 Nitrogen-rich pyrazine ring; potential hydrogen-bonding sites

Physicochemical and Functional Differences

  • Thiophene vs. Benzyl Derivatives :
    The thiophene ring in the target compound introduces sulfur-based electronic effects, which may enhance binding to metal ions or aromatic receptors compared to benzyl derivatives (e.g., 4-methoxybenzyl or 3-fluorobenzyl analogs). Thiophene’s lower electron density compared to benzene could reduce π-π stacking but increase resistance to oxidative metabolism .

  • The 4-methoxy group in the benzyl analog increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability . The 3-fluoro group enhances lipophilicity and metabolic stability, a common strategy in drug design to prolong half-life .
  • Functional Group Variations: The BOC-protected amino group in 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID serves as a synthetic handle for further modifications, unlike the free amino group in the target compound . The pyrazin-2-yl ketone in [Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid introduces a reactive carbonyl group, enabling conjugation or nucleophilic addition reactions .

Research and Application Insights

  • This contrasts with stable analogs like 2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID, which remains available for research .
  • Potential Therapeutic Relevance: Thiophene-containing analogs are explored in kinase inhibitors and GPCR modulators due to sulfur’s electronic effects. Fluorinated derivatives are prioritized in CNS drug development for their blood-brain barrier penetration .

Biological Activity

[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene derivative, which is known to enhance biological activity through various mechanisms. The structural characteristics suggest potential interactions with biological targets, particularly in microbial and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene rings have demonstrated significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BC. albicans0.0048 mg/mL
Cyclopropyl derivativeS. aureus32 - 512 µg/mL

The MIC values indicate that the cyclopropyl derivative may exhibit potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Antifungal Activity

The compound's antifungal potential is also noteworthy. Studies show that thiophene-containing compounds can inhibit fungal growth effectively.

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans16.69 - 78.23
Cyclopropyl derivativeFusarium oxysporum56.74 - 222.31

These findings suggest that the cyclopropyl derivative could be an effective agent against fungal infections, with the potential for further development into therapeutic agents .

Anticancer Activity

Emerging research indicates that compounds with similar structures may possess anticancer properties. For example, derivatives of thiophene have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of a related thiophene compound on human cancer cell lines, including breast and lung cancers. The results indicated:

  • IC50 values for the compound were comparable to established chemotherapeutics, suggesting significant anticancer activity.
  • The presence of the thiophene moiety enhanced the interaction with cancer cell receptors, promoting apoptosis in malignant cells .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall formation.
  • Disruption of Membrane Integrity : It could disrupt fungal cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, reducing tumor viability.

Q & A

Q. Characterization Methods :

  • NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm. The acetic acid carbonyl is identified via 13C^{13}\text{C} NMR (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

(Advanced) How does the cyclopropyl group influence conformational dynamics and receptor binding?

Answer:
The cyclopropyl group imposes ring strain , restricting rotational freedom and stabilizing specific conformations. Computational studies (e.g., DFT or molecular dynamics) predict:

  • Enhanced rigidity in the amino-thiophene backbone, favoring interactions with hydrophobic pockets in target receptors (e.g., GPCRs) .
  • Improved metabolic stability by reducing enzymatic cleavage at the amine site .

Q. Experimental Validation :

  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl-thiophene moiety .
  • SAR Studies : Analogues without cyclopropyl show reduced potency, confirming its role in bioactivity .

(Advanced) What methodologies resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity Variability : Impurities >95% (HPLC) are critical; use orthogonal methods (NMR, LC-MS) for verification .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4 vs. 6.8 alters ionization) .
  • Structural Analogues : Subtle modifications (e.g., methyl vs. ethyl groups on thiophene) drastically alter activity .

Q. Resolution Workflow :

Replicate assays with standardized protocols.

Compare IC50_{50} values under identical conditions.

Validate structure-activity trends via molecular docking .

(Advanced) How is enantiomeric purity assessed and optimized for this compound?

Answer:
Chiral Separation Techniques :

  • HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol mobile phases. Retention times differentiate enantiomers .
  • Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects .

Q. Synthetic Optimization :

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions improve enantiomeric excess (ee >90%) .

(Advanced) What computational strategies predict target receptor interactions?

Answer:
Molecular Docking Workflow :

Receptor Preparation : Retrieve 5-HT2_2A or similar GPCR structures from PDB (e.g., 6A93).

Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G* basis set).

Docking Simulations : AutoDock Vina or Glide evaluates binding poses and ΔG values .

Q. Validation :

  • Mutagenesis Studies : Ala-scanning identifies critical receptor residues (e.g., Asp155 for hydrogen bonding) .

(Basic) What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H^1\text{H} NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm, multiplet), thiophene (δ 6.7–7.1 ppm), and acetic acid (δ 3.7–4.1 ppm, singlet) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1700 cm1^{-1}) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .

(Advanced) How is in vitro metabolic stability evaluated for this compound?

Answer:
Microsomal Assays :

Incubation : Compound (10 µM) with liver microsomes (human/rat) in NADPH-regenerating buffer.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes.

t1/2_{1/2} Calculation : Half-life >30 min indicates favorable stability .

Q. CYP Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: BDMB) to assess isoform-specific inhibition .

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